

A Comparative Guide to HPLC and Spectrophotometric Methods for Diclofenac Assay

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The accurate quantification of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is crucial in pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data from various validation studies, to assist researchers and drug development professionals in selecting the appropriate method for their needs.

Methodology Comparison

Both HPLC and spectrophotometric methods have been developed and validated for the assay of diclofenac sodium in bulk and pharmaceutical dosage forms. The choice between the two often depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity. It is considered the gold standard for pharmaceutical analysis due to its ability to separate the analyte of interest from potential degradation products and excipients.

UV-Visible Spectrophotometry is a simpler and more cost-effective method based on the measurement of light absorption by the analyte at a specific wavelength. While it is a rapid



technique, its specificity can be limited in the presence of interfering substances that also absorb at the same wavelength.

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric assays for diclofenac are outlined below. These protocols are based on established and validated methods reported in the scientific literature.

HPLC Method Protocol

A common Reverse Phase-HPLC (RP-HPLC) method for diclofenac sodium assay involves the following:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, and an isocratic pump.
- Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M orthophosphoric acid, pH 2.0) and an organic solvent (e.g., acetonitrile) is frequently used.[1] One validated method utilized a mobile phase of 0.1% orthophosphoric acid, acetonitrile, and methanol in a 40:50:10 v/v/v ratio.[2]
- Column: A C18 column (e.g., 4.6 mm x 150 mm, 3 μm particle size) is typically employed for the separation.[1]
- Flow Rate: A flow rate of 1.5 to 2.0 mL/min is common.[1][2]
- Detection: The UV detector is set to a wavelength where diclofenac shows maximum absorbance, typically around 276 nm or 280 nm.[2][3]
- Standard Preparation: A stock solution of diclofenac sodium is prepared in a suitable solvent like methanol.[2] Working standards are then prepared by diluting the stock solution to fall within the linear range of the method.[2]
- Sample Preparation: For dosage forms like tablets, a number of tablets are weighed, powdered, and a quantity of powder equivalent to a specific amount of diclofenac sodium is dissolved in the solvent. The solution is then filtered before injection into the HPLC system.



UV Spectrophotometric Method Protocol

A typical UV spectrophotometric method for diclofenac sodium assay is as follows:

- Instrumentation: A double beam UV-Visible spectrophotometer.[4]
- Solvent: Methanol or 96% ethanol are commonly used as solvents.[5][6]
- Wavelength of Maximum Absorbance (λmax): The λmax for diclofenac sodium is determined by scanning a standard solution over a range of 200-400 nm. The reported λmax is typically around 275 nm, 276 nm, or 282 nm depending on the solvent used.[4][5][7]
- Standard Preparation: A stock solution of diclofenac sodium is prepared in the chosen solvent.[5] A series of dilutions are then made to create a calibration curve.[5]
- Sample Preparation: Similar to the HPLC method, a sample from the pharmaceutical formulation is accurately weighed and dissolved in the solvent. The solution is filtered, and the absorbance is measured at the predetermined λmax.
- Quantification: The concentration of diclofenac in the sample is determined using the Beer-Lambert law by comparing its absorbance to the calibration curve prepared from the standard solutions.

Data Presentation: Comparison of Validation Parameters

The performance of analytical methods is evaluated based on several validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation data for HPLC and UV spectrophotometric methods for diclofenac assay based on published studies.



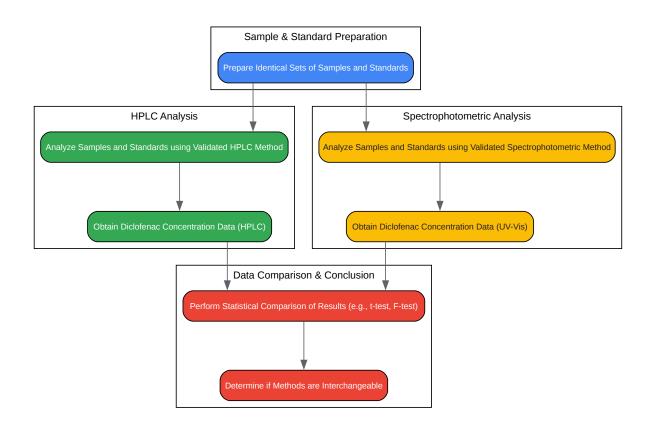
Validation Parameter	HPLC Method	UV Spectrophotometric Method
Linearity Range	10 - 200 μg/mL[1]	6 - 21 μg/mL[5]
Correlation Coefficient (r²)	> 0.999[8]	> 0.998[5]
Accuracy (% Recovery)	99.71% - 100.25%[9]	99.63% - 100.45%[9]
Precision (%RSD)	< 1.5%[9]	< 2%[5]
Limit of Detection (LOD)	8.95 ng/mL[8]	0.0885 μg/mL[5]
Limit of Quantification (LOQ)	27.12 ng/mL[8]	0.250 μg/mL[5]

Statistically, while both methods demonstrate good linearity, accuracy, and precision, the HPLC method generally offers a wider linear range and significantly lower limits of detection and quantification, indicating higher sensitivity.[9]

Mandatory Visualization: Cross-Validation Workflow

The process of cross-validating two analytical methods involves analyzing the same set of samples by both methods and statistically comparing the results to ensure that the methods provide equivalent outcomes.





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Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.

Conclusion

Both HPLC and UV spectrophotometry are suitable for the quantitative determination of diclofenac in pharmaceutical formulations. The HPLC method is superior in terms of sensitivity and selectivity, making it the preferred method for complex matrices or when the detection of impurities is required. On the other hand, the UV spectrophotometric method is simpler, faster,



and more economical, making it a viable alternative for routine quality control analysis of bulk drug or simple formulations where interference from excipients is minimal.[9] The choice of method should be based on the specific analytical requirements, available resources, and the intended application.

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